N,N'-bis(3-nitrophenyl)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3-nitrophenyl)methanediamine is an organic compound with the molecular formula C13H12N4O4 It is characterized by the presence of two nitrophenyl groups attached to a methanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-nitrophenyl)methanediamine typically involves the reaction of 3-nitroaniline with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N’-bis(3-nitrophenyl)methanediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-nitrophenyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to diamines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
N,N’-bis(3-nitrophenyl)methanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-bis(3-nitrophenyl)methanediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the aromatic rings can interact with biological macromolecules, affecting their function. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-nitrophenyl)methanediamine: Similar structure but with nitro groups in the para position.
N,N’-bis(2-nitrophenyl)methanediamine: Nitro groups in the ortho position.
N,N’-bis(3-nitrophenyl)ethanediamine: Similar structure with an ethane core instead of methane.
Uniqueness
The meta position of the nitro groups provides distinct electronic properties compared to the ortho and para isomers .
Properties
CAS No. |
6638-08-0 |
---|---|
Molecular Formula |
C13H12N4O4 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
N,N'-bis(3-nitrophenyl)methanediamine |
InChI |
InChI=1S/C13H12N4O4/c18-16(19)12-5-1-3-10(7-12)14-9-15-11-4-2-6-13(8-11)17(20)21/h1-8,14-15H,9H2 |
InChI Key |
YHYKPYFDKLUFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCNC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.